molecular formula C23H28N2O3S B296503 N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B296503
M. Wt: 412.5 g/mol
InChI Key: MHSAHUQVGCDJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool in the field of biomedical research.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X is not fully understood, but it is believed to act by modulating the activity of ion channels in cells. It has been shown to selectively target certain types of ion channels, which play a crucial role in the regulation of cellular signaling pathways. By modulating the activity of these ion channels, N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X can alter the physiological and biochemical processes in cells, leading to various effects like changes in membrane potential, calcium signaling, and neurotransmitter release.
Biochemical and physiological effects:
N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X has been shown to have various biochemical and physiological effects in cells. It has been shown to alter the activity of ion channels, leading to changes in membrane potential, calcium signaling, and neurotransmitter release. It has also been shown to affect the expression of certain genes, leading to changes in cellular metabolism and proliferation. The exact effects of N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X depend on the specific cell type and the ion channels targeted.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a high degree of selectivity for certain types of ion channels, making it a valuable tool for studying the role of these channels in cellular signaling pathways. However, there are also some limitations associated with the use of N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of interest is the identification of new ion channels targeted by N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X, which could lead to the discovery of new signaling pathways and potential therapeutic targets. Additionally, more research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X and its effects on different cell types and physiological processes. Overall, N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X has shown great potential as a tool for scientific research, and further studies are needed to fully explore its potential applications.

Synthesis Methods

N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions like acylation, reduction, and cyclization, which are carried out under specific conditions to obtain the final product. The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields like neuroscience, cancer research, and drug discovery. In neuroscience, N-bicyclo[2.2.1]hept-2-yl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide X has been used to study the role of certain ion channels in neuronal signaling. In cancer research, it has been tested for its potential as a therapeutic agent against certain types of cancer. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C23H28N2O3S/c1-16-5-3-4-6-20(16)15-25(29(2,27)28)21-11-9-18(10-12-21)23(26)24-22-14-17-7-8-19(22)13-17/h3-6,9-12,17,19,22H,7-8,13-15H2,1-2H3,(H,24,26)

InChI Key

MHSAHUQVGCDJJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3CC4CCC3C4)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3CC4CCC3C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.